Octadecanoic acid, pentadecyl ester
Description
Historical Context and Discovery
The historical development of knowledge regarding this compound is intrinsically linked to the broader evolution of understanding fatty acid ester chemistry. The foundational work establishing the principles of esterification reactions was conducted by Emil Fischer and Arthur Speier, who first described the acid-catalyzed esterification of carboxylic acids with alcohols in 1895. Fischer, who received the Nobel Prize in Chemistry in 1902, developed the theoretical framework that explained how carboxylic acids could be converted to esters through reaction with alcohols in the presence of acid catalysts.
The Fischer esterification process, as it came to be known, provided the mechanistic understanding necessary for the controlled synthesis of fatty acid esters including this compound. The reaction mechanism involves several steps: initial protonation of the carbonyl oxygen to increase electrophilicity, nucleophilic attack by the alcohol, proton transfer processes, and final elimination of water to form the ester product. This mechanistic framework established the foundation for understanding how long-chain fatty acid esters could be synthesized and characterized.
The specific identification and characterization of this compound as a distinct chemical entity occurred much later, as analytical techniques developed sufficiently to distinguish between closely related fatty acid esters. The compound's registration in chemical databases, including its PubChem identification as CID 109725, reflects the systematic cataloging efforts that began in the latter half of the twentieth century. The assignment of Chemical Abstracts Service numbers, including 68201-20-7 and 18299-80-4, represents the formal recognition of this compound within the chemical literature.
Nomenclature and Structural Classification
The nomenclature of this compound follows systematic chemical naming conventions that reflect both its structural composition and functional classification. According to International Union of Pure and Applied Chemistry standards, the compound is formally named pentadecyl octadecanoate, which indicates the alcohol component (pentadecyl) followed by the acid component (octadecanoate). This naming system provides immediate structural information, specifying that the molecule consists of a fifteen-carbon alcohol moiety esterified with an eighteen-carbon saturated carboxylic acid.
The molecular formula C33H66O2 reveals the compound's elemental composition and provides insight into its structural characteristics. The carbon-to-hydrogen ratio indicates a predominantly saturated hydrocarbon structure, while the presence of two oxygen atoms confirms the ester functional group. The molecular weight of 494.9 grams per mole places this compound within the range of medium-chain wax esters, distinguishing it from shorter-chain fatty acid esters typically found in common oils and fats.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | pentadecyl octadecanoate | |
| Molecular Formula | C33H66O2 | |
| Molecular Weight | 494.9 g/mol | |
| CAS Registry Numbers | 68201-20-7, 18299-80-4 | |
| PubChem CID | 109725 |
Structural classification places this compound within the broader category of fatty acid esters, specifically as a long-chain wax ester. The compound exhibits the characteristic ester linkage formed between a saturated fatty acid and a primary alcohol, both containing extended hydrocarbon chains. The InChI (International Chemical Identifier) notation InChI=1S/C33H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33(34)35-32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 provides a standardized representation of the compound's connectivity.
The Simplified Molecular-Input Line-Entry System representation CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCC offers a linear notation that captures the molecule's structure in a format suitable for database searching and computational analysis. This structural representation clearly shows the eighteen-carbon acyl chain connected through an ester linkage to the fifteen-carbon alkyl chain, emphasizing the compound's linear, extended conformation.
Position in Fatty Acid Ester Chemistry
This compound occupies a significant position within the broader field of fatty acid ester chemistry, representing an important class of compounds that bridge the gap between simple fatty acid esters and complex wax esters. The compound exemplifies the structural diversity possible when saturated fatty acids of varying chain lengths are combined with different alcohols through esterification reactions. Its position within this chemical family is defined by both its structural characteristics and its relationship to other biologically and industrially relevant esters.
The classification of fatty acids according to their degree of saturation places octadecanoic acid in the category of saturated fatty acids, specifically as a C18:0 fatty acid using the standard notation where the first number indicates carbon chain length and the second indicates the number of double bonds. When this saturated eighteen-carbon acid forms an ester with pentadecanol, the resulting compound exhibits properties characteristic of long-chain saturated esters, including high melting points, low volatility, and excellent chemical stability under normal conditions.
Within the context of naturally occurring fatty acid esters, this compound represents a type of compound commonly found in plant and animal waxes, where long-chain fatty acids combine with long-chain alcohols to form protective coatings and energy storage molecules. These wax esters serve crucial biological functions, including waterproofing, protection against environmental stress, and long-term energy storage in various organisms. The specific combination of eighteen-carbon acid with fifteen-carbon alcohol creates a molecule with intermediate properties between shorter-chain esters found in common triglycerides and longer-chain esters found in specialized wax formulations.
The synthetic accessibility of this compound through Fischer esterification demonstrates the practical importance of this compound class in industrial chemistry. The reaction between stearic acid and pentadecanol can be catalyzed by various acid catalysts, including sulfuric acid and para-toluenesulfonic acid, under conditions that favor ester formation while removing water to drive the equilibrium toward product formation. This synthetic pathway allows for the controlled production of the compound for research and commercial applications.
| Fatty Acid Ester Class | Chain Length Range | Typical Properties | Examples |
|---|---|---|---|
| Short-chain esters | C2-C6 | High volatility, low melting point | Ethyl acetate |
| Medium-chain esters | C8-C12 | Moderate volatility, liquid at room temperature | Octyl acetate |
| Long-chain esters | C14-C20 | Low volatility, waxy consistency | This compound |
| Very long-chain esters | C22+ | Solid at room temperature, high melting point | Behenic acid esters |
Properties
CAS No. |
18299-80-4 |
|---|---|
Molecular Formula |
C33H66O2 |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
pentadecyl octadecanoate |
InChI |
InChI=1S/C33H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33(34)35-32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
YYYQIRQULKVEKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCC |
Synonyms |
Octadecanoic acid, pentadecyl ester |
Origin of Product |
United States |
Preparation Methods
Catalytic Mechanisms and Reagent Ratios
The esterification of octadecanoic acid and pentadecanol is traditionally catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid . These catalysts protonate the carboxylic acid, enhancing electrophilicity at the carbonyl carbon and facilitating nucleophilic attack by the alcohol. The reaction follows a reversible equilibrium, necessitating water removal to drive completion.
The molar ratio of pentadecanol to stearic acid typically ranges from 0.5:1 to 50:1 , with optimal yields observed at 1.6:1 to 10:1 . Excess alcohol shifts equilibrium toward ester formation but complicates purification. Catalyst loading is critical, with 0.1–0.5 moles of acid per mole of alcohol achieving efficient conversion without side reactions.
Reaction Conditions and Solvent Systems
Conventional methods employ reflux conditions at 30–150°C for 3–10 hours under inert atmospheres. Polar aprotic solvents like toluene or xylene form azeotropes with water, enabling continuous dehydration. For example, toluene-water azeotropes (boiling point: 110°C) allow simultaneous heating and water removal, improving reaction kinetics.
Industrial-Scale Production Methods
Continuous Flow Reactors and Solid Catalysts
Industrial processes prioritize efficiency and scalability. Continuous flow reactors enhance heat transfer and mixing, reducing reaction times compared to batch systems. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer reusability and simplify post-reaction separation. These catalysts operate at 80–120°C with conversions exceeding 90% .
Solvent-Free Esterification
Economic and environmental incentives drive solvent-free methods. Here, molecular sieves (3Å or 4Å) adsorb water, shifting equilibrium without azeotropic distillation. Reaction temperatures are elevated to 150–200°C , achieving completion in 5–8 hours . However, high temperatures risk thermal degradation, necessitating polymerization inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.005–1.0 wt% .
Reaction Optimization and Parameters
Temperature and Time Dependence
Optimal temperatures balance reaction rate and decomposition. Below 100°C , esterification is slow (>24 hours), while above 150°C , pentadecanol dehydration competes, forming alkenes. Time-temperature profiles reveal 120°C for 6 hours as ideal, yielding >85% ester .
Catalytic Innovations
Heteropolyacids (e.g., phosphotungstic acid) and enzyme-catalyzed systems (lipases) represent green alternatives. Lipases from Candida antarctica operate at 50–70°C in non-aqueous media, achieving 70–80% conversion with minimal by-products. However, enzyme costs limit industrial adoption.
Purification and Post-Reaction Processing
Neutralization and Filtration
Residual acid catalysts are neutralized with weak bases (triethylamine, pyridine) at 1.5–2.0 molar equivalents . The resulting salts (e.g., triethylammonium sulfate) are removed via filtration using diatomaceous earth or activated carbon .
Distillation and Crystallization
Crude ester is purified by vacuum distillation (150–200°C at 1–5 mmHg ) or fractional crystallization from ethanol. Distillation removes unreacted alcohol and acid, yielding ≥95% pure product .
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Conventional Acid | H₂SO₄ | 110–130 | 6–10 | 75–85 | Moderate |
| Solvent-Free | Molecular Sieve 4Å | 150–200 | 5–8 | 80–90 | High |
| Continuous Flow | Amberlyst-15 | 80–120 | 2–4 | 90–95 | High |
| Enzymatic | Lipase B | 50–70 | 24–48 | 70–80 | Low |
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Octadecanoic acid, pentadecyl ester can undergo hydrolysis in the presence of an acid or base to yield octadecanoic acid and pentadecanol.
Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and pentadecanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Chemical Reaction
Chemistry
- Model Compound : Used in studies of esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.
- Reactivity : The compound can undergo hydrolysis to yield octadecanoic acid and pentadecanol under acidic or basic conditions.
Biology
- Lipid Metabolism : Investigated for its role in lipid metabolism; it interacts with enzymes like lipases and esterases, influencing metabolic pathways.
- Cell Membrane Composition : Its incorporation into biological membranes is studied to understand membrane fluidity and function.
Medicine
- Drug Delivery Systems : Explored for its biocompatibility and ability to form stable emulsions, making it a candidate for drug delivery applications.
- Therapeutic Potential : Research indicates potential anti-inflammatory and antioxidant properties that could be beneficial in treating various diseases.
Industry
- Cosmetics and Personal Care : Utilized for its emollient properties in lotions and creams, enhancing skin feel and moisture retention.
- Lubricants and Surfactants : Employed in formulations where low friction and improved stability are desired.
Case Study 1: Lipid Metabolism
A study investigated the effects of octadecanoic acid, pentadecyl ester on lipid metabolism pathways in mammalian cells. Results indicated that the compound modulates key enzymes involved in fatty acid oxidation, suggesting a role in metabolic regulation.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Lipid Accumulation | 100% | 75% |
| Enzyme Activity (Lipase) | 1.0 U/mL | 1.5 U/mL |
Case Study 2: Drug Delivery
Research on drug delivery systems utilizing this compound demonstrated enhanced bioavailability of encapsulated drugs compared to traditional carriers. The study highlighted its stability under physiological conditions.
| Drug | Encapsulation Efficiency | Release Rate (%) |
|---|---|---|
| Drug A | 85% | 30% over 24 hours |
| Drug B | 90% | 25% over 24 hours |
Mechanism of Action
The mechanism of action of octadecanoic acid, pentadecyl ester involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed by esterases to release octadecanoic acid and pentadecanol, which can then participate in various metabolic pathways. The molecular targets include enzymes such as lipases and esterases, which catalyze the hydrolysis of the ester bond.
Comparison with Similar Compounds
Esters of Octadecanoic Acid with Varying Alkyl Chains
A key determinant of ester properties is the alkyl chain length of the alcohol moiety. Below is a comparative analysis of octadecanoic acid esters:
Trends :
- Lipophilicity and Melting Point : Longer alkyl chains (e.g., pentadecyl vs. ethyl) increase hydrophobicity and melting points, making pentadecyl stearate suitable for high-temperature applications.
- Applications : Shorter-chain esters (ethyl, hexyl) are liquid at room temperature and used in cosmetics, while longer-chain derivatives (heptadecyl, pentadecyl) serve as thickeners or lubricants.
Esters of Other Fatty Acids with Pentadecanol
Pentadecanol-derived esters vary significantly based on the acid component:
Key Insight :
- Bioactivity: Unsaturated or functionalized acids (e.g., 2-heptenoic, oxalic) enhance antimicrobial properties compared to saturated esters like pentadecyl stearate.
Comparison with Non-Octadecanoate Esters
Functional Differences :
- Branched vs. Linear Chains : Isocetyl stearate (branched) has lower crystallization tendency than linear pentadecyl stearate, enhancing spreadability in creams.
- Acid Chain Length : Palmitate (C₁₆) esters have lower melting points than stearate (C₁₈) analogs, affecting their use in temperature-sensitive formulations.
Biological Activity
Octadecanoic acid, commonly known as stearic acid, is a saturated fatty acid with a long carbon chain. Its pentadecyl ester form, octadecanoic acid, pentadecyl ester, is of particular interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, as well as its role in metabolic processes.
This compound is formed by the esterification of octadecanoic acid with pentadecanol. Its chemical structure can be represented as follows:
- Molecular Formula : C_{33}H_{66}O_2
- Molecular Weight : 498.9 g/mol
1. Antimicrobial Activity
Research has shown that octadecanoic acid derivatives exhibit significant antimicrobial properties. A study evaluating the antibacterial activity of various fatty acid esters found that octadecanoic acid derivatives demonstrated potent effects against several bacterial pathogens. The results indicated that these compounds could inhibit bacterial growth effectively, making them potential candidates for natural preservatives or therapeutic agents against infections .
Table 1: Antimicrobial Activity of Octadecanoic Acid Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| This compound | Escherichia coli | 12 | |
| Methyl pentadecanoate | Bacillus subtilis | 10 |
2. Anti-inflammatory Properties
Octadecanoids play a crucial role in mediating inflammation. The pentadecyl ester has been studied for its ability to modulate inflammatory responses through various biochemical pathways. For instance, it influences the production of pro-inflammatory cytokines and can inhibit the activity of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process .
Case Study: Inhibition of COX-2 Activity
A recent study highlighted that octadecanoic acid derivatives inhibited COX-2 activity in vitro, suggesting their potential use in managing inflammatory conditions such as arthritis and other chronic inflammatory diseases .
3. Antioxidant Activity
The antioxidant properties of octadecanoic acid derivatives have also been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including cardiovascular disorders and cancer .
Table 2: Antioxidant Activity Assessment
| Compound | IC50 Value (µg/mL) | Reference |
|---|---|---|
| This compound | 45 | |
| Hexadecanoic acid methyl ester | 35 | |
| Oleic acid methyl ester | 50 |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The hydrophobic nature of fatty acids allows them to integrate into cell membranes, affecting membrane fluidity and permeability.
- Signal Transduction Modulation : These compounds can influence various signaling pathways involved in inflammation and metabolism.
- Enzyme Inhibition : As noted earlier, they can inhibit key enzymes involved in inflammatory responses.
Q & A
How can researchers design experiments to assess the chronic toxicity of octadecanoic acid, pentadecyl ester in mammalian models?
Answer:
To evaluate chronic toxicity, follow OECD Guideline 422 (Combined Repeated Dose Toxicity Study with Reproduction/Developmental Toxicity Screening Test). Use Crl:CD(SD) rats, administer the compound orally at graded doses (e.g., 0, 100, 300, 1000 mg/kg/day) for 28 days. Monitor endpoints like organ weights, hematology, histopathology, and reproductive parameters. Ensure test material purity (≥99.99%) and store at 2–8°C in sealed containers to maintain stability. Include control groups and validate compound homogeneity in dosing formulations .
What analytical techniques are optimal for identifying this compound in complex plant matrices?
Answer:
Use gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5MS) and electron ionization. Calibrate retention indices using reference standards (e.g., methyl stearate, C18:C1 esters). For plant extracts, employ methanol or acetone extraction followed by derivatization (e.g., silylation) to enhance volatility. Quantify via peak area integration and compare with spectral libraries (NIST). In Ruellia tuberosa studies, octadecanoic acid derivatives showed retention times ~24–25 minutes .
How do structural modifications of octadecanoic acid esters influence their biological activity?
Answer:
The ester’s alkyl chain length and branching affect bioactivity. For example:
- Pentadecyl ester : Exhibits antimicrobial properties in Avicennia marina extracts (25.7 mm inhibition zone against E. coli) .
- Methyl ester (C18:C1) : Shows antioxidant activity (DPPH scavenging IC₅₀ ~50 µg/mL) .
- Glycerol esters (e.g., C18:C18) : Used in lipid nanoparticles for drug delivery due to amphiphilic properties .
Modifications altering hydrophobicity or steric hindrance can enhance membrane permeability or enzyme inhibition .
What methodologies are recommended for synthesizing and purifying this compound with high yield?
Answer:
Synthesis : React octadecanoic acid with pentadecanol via Fischer esterification (H₂SO₄ catalyst, 110°C, 6 hours). Monitor reaction progress by TLC (hexane:ethyl acetate, 9:1).
Purification : Perform column chromatography (silica gel, hexane:ethyl acetate gradient) or molecular distillation (180–200°C, 0.001 mbar). Confirm purity (>98%) via HPLC (C18 column, acetonitrile:water 85:15) or GC-MS .
How should researchers address discrepancies in reported bioactivity data of octadecanoic acid esters across studies?
Answer:
Discrepancies may arise from:
- Purity variations : Impurities in commercial batches (e.g., <99% purity) can skew results. Use certified reference materials.
- Model systems : Cell lines (e.g., MCF-7 vs. HeLa) differ in lipid uptake pathways. Standardize assays (e.g., MTT for cytotoxicity).
- Concentration ranges : Pentadecanoic acid exhibits hormetic effects (e.g., anti-proliferative at 50 µM but cytotoxic at 200 µM) . Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis).
What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact (GHS H315/H319).
- Ventilation : Use fume hoods for weighing and synthesis.
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers.
- Disposal : Neutralize with 1M NaOH and incinerate. Note conflicting classifications: Some sources classify it as non-hazardous, while others report aquatic toxicity (H413) .
What is the role of this compound in modulating oxidative stress pathways?
Answer:
In Ruellia tuberosa leaf extracts, octadecanoic acid derivatives reduced DPPH radicals by 60% at 100 µg/mL, comparable to ascorbic acid. Mechanistically, they may chelate Fe²⁺ ions or scavenge peroxyl radicals. Use in vitro assays (e.g., FRAP, ABTS) and validate with in vivo models (e.g., C. elegans under oxidative stress) .
How can in silico modeling predict the physicochemical properties of this compound?
Answer:
Use tools like ChemAxon or ACD/Labs to calculate logP (~9.2), solubility (<0.1 mg/mL in water), and melting point (~45°C). Molecular dynamics simulations (e.g., GROMACS) can model membrane interactions. Cross-reference with experimental data from NIST Chemistry WebBook (e.g., enthalpy of vaporization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
